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Compound of Interest

Compound Name: 6-Bromo-5-iodopyridin-2-amine

Cat. No.: B1445822

An In-Depth Technical Guide to 6-Bromo-5-iodopyridin-2-amine and Its Isomers: Sourcing,
Synthesis, and Application in Drug Discovery

This technical guide provides a comprehensive overview of 6-bromo-5-iodopyridin-2-amine
and its closely related, commercially significant isomers for researchers, chemists, and
professionals in drug development. While the specific nomenclature "6-Bromo-5-iodopyridin-
2-amine" is precise, the most prevalently available and documented compound in chemical
catalogs and literature is its isomer, 5-Bromo-3-iodopyridin-2-amine. This guide will focus
primarily on this key building block, while providing context for the broader class of bromo-iodo-
aminopyridines.

Strategic Importance in Medicinal Chemistry

Halogenated pyridines are cornerstone building blocks in modern drug discovery. The strategic
placement of multiple, distinct halogen atoms on a pyridine ring, as seen in 5-Bromo-3-
iodopyridin-2-amine, offers a powerful tool for medicinal chemists. This "orthogonality" allows
for selective, sequential chemical reactions, enabling the construction of complex molecular
architectures that are pivotal for developing novel therapeutic agents.[1]

The differential reactivity of the carbon-iodine (C-1) and carbon-bromine (C-Br) bonds is the
foundation of this compound's utility. The C-I bond is weaker and more susceptible to oxidative
addition in palladium-catalyzed cross-coupling reactions, allowing for regioselective
functionalization at the 3-position while leaving the more robust C-Br bond at the 5-position
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available for subsequent transformations.[2][3] This feature is invaluable for building diverse
chemical libraries to probe structure-activity relationships (SAR) in drug candidates.

Commercial Availability and Sourcing

5-Bromo-3-iodopyridin-2-amine is readily available from a variety of chemical suppliers,
typically synthesized for research and development purposes. When sourcing this reagent, it is
critical to verify the CAS number and IUPAC name to ensure the correct isomer is procured.

Supplier Molecular . .
CAS Number IUPAC Name Purity (Typical)
Example Formula
S 5-bromo-3-
Thermo Scientific ) . 297.5% (HPLC)
] 381233-96-1 iodopyridin-2- CsHaBrIN2
Chemicals ] [4]
amine
Various
3-bromo-5-
Research ] o
) 697300-73-5 iodopyridin-2- CsHaBrIN2 >97%
Chemical _
amine
Catalogs

Note: Pricing and availability are subject to change. Researchers should consult supplier
websites for current information. Purity and analytical data (e.g., NMR, HPLC) should be
confirmed with the supplier upon ordering.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties is essential for safe handling, reaction
planning, and analytical characterization.

Table 2: Key Physicochemical and Safety Data for Halogenated Aminopyridines
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Value (for 3-bromo-5-

Property . . . Data Source
iodopyridin-2-amine)

Molecular Weight 298.91 g/mol PubChem[5]

Molecular Formula CsHa4BrIN2 PubChem[5]

Appearance Solid (form) Sigma-Aldrich
2-8°C, under inert gas, ) )

Storage ) MySkinRecipes|[6]
protected from light

GHS Pictogram PubChem|[5]
H302 (Harmful if swallowed),

Hazard Statements H412 (Harmful to aquatic life PubChem[5]
with long lasting effects)

. P264, P270, P273,
Precautionary Statements PubChem[5]

P301+P317, P330, P501

Researchers must always consult the specific Safety Data Sheet (SDS) provided by the

supplier before handling any chemical.

A Scalable Synthesis Protocol

The synthesis of 5-bromo-3-iodopyridin-2-amine is typically achieved via a two-step process

starting from the readily available 2-aminopyridine. This route is advantageous as it avoids the

use of harsh reagents like liquid bromine and provides good control over regioselectivity.[7][8]

Step 1: Regioselective Bromination

NBS, Acetone, 10°C . . ° ) L .
2-Aminopyridine 2-Am|no-5-bromopyr|d|ne) KIOs, KI, H2504, 100°C C‘S-Bromo-3-|odopynd|n-2-am|ne)

Step 2: Todination
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Caption: Scalable two-step synthesis of 5-bromo-3-iodopyridin-2-amine.

Detailed Experimental Protocol[8]

Step 1: Synthesis of 2-Amino-5-bromopyridine

Reaction Setup: In a flask suitable for the scale, dissolve 2-aminopyridine (1.0 eq.) in
acetone. Cool the mixture to 10°C using an ice bath.

Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in acetone.
Add the NBS solution dropwise to the cooled 2-aminopyridine solution over approximately
30-60 minutes, maintaining the internal temperature at 10°C. The use of NBS is critical as it
provides a milder, more selective bromination compared to liquid bromine, minimizing the
formation of the 2-amino-3,5-dibromopyridine byproduct.[7]

Reaction and Workup: Stir the mixture for 30 minutes after the addition is complete. Remove
the solvent via rotary evaporation.

Purification: Recrystallize the resulting crude solid from 90% ethanol to yield 2-amino-5-
bromopyridine as a yellow solid. A typical yield for this step is approximately 95%.[7]

Step 2: Synthesis of 5-Bromo-3-iodopyridin-2-amine

Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in 2M sulfuric acid, add
potassium iodate (KIOs) (0.5 eq.) portionwise with stirring. Heat the mixture to 100°C.

lodinating Agent Generation: In a separate vessel, prepare a solution of potassium iodide
(KI) (0.6 eq.) in water. Add this KI solution dropwise to the hot reaction mixture over 30
minutes. The reaction between KlOs and Kl in the acidic medium generates iodine in situ,
which then acts as the iodinating agent.

Reaction and Workup: Maintain stirring at 100°C for an additional 1.5 hours. Cool the
reaction to room temperature.

Isolation: Carefully adjust the pH of the solution to ~8 using aqueous ammonia. This will
precipitate the product. Cool the mixture to 10°C to maximize precipitation, then collect the
solid by filtration.
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 Purification: Wash the filter cake with cold water and recrystallize from 85% ethanol to afford
the final product, 5-bromo-3-iodopyridin-2-amine. This step typically yields around 74%.[7]

Application in Cross-Coupling Chemistry

The primary application of this building block is in sequential, palladium-catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise and
controlled introduction of different aryl or heteroaryl groups at two distinct positions on the
pyridine core.

1. Suzuki Coupling 2. Suzuki Coupling
(ArB(OH)2, Pd Catalyst) (Ar'B(OH)2, Pd Catalyst)

(S-Bromo-S-iodopyridin-2-amine Selective at C-1 bond 5-Bromo-3-aryl-pyridin-2-amine Coupling at C-Br bond 5-Aryl'-3-aryl-pyridin-2-amine

Click to download full resolution via product page

Caption: Sequential Suzuki coupling enabled by differential halogen reactivity.

General Protocol for Regioselective Suzuki Coupling[3]
[10][11]
» Reaction Setup: To a dry Schlenk flask, add 5-bromo-3-iodopyridin-2-amine (1.0 eq.), the

first arylboronic acid (ArB(OH)2) (1.1-1.2 eq.), and a base such as potassium carbonate
(K2CO:3) or potassium phosphate (KzPOa4) (2.0 eq.).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

» Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, typically
tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (2-5 mol%).

e Solvent and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
Heat the mixture to 80-90°C and monitor by TLC or LC-MS until the starting material is
consumed. The greater reactivity of the C-I bond ensures the reaction occurs selectively at
the 3-position.
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o Workup and Isolation: After cooling, perform a standard aqueous workup and extract with an
organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography to
isolate the 5-bromo-3-aryl-pyridin-2-amine intermediate.

o Second Coupling: The isolated intermediate can then be subjected to a second Suzuki
coupling reaction, often under more forcing conditions if necessary, with a different
arylboronic acid (Ar'B(OH)2) to functionalize the 5-position.

This stepwise approach is fundamental to creating the complex, densely functionalized
heterocyclic cores found in many modern kinase inhibitors and other targeted therapeutics.[7]

[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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